molecular formula C19H20N4O4S B11026355 Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11026355
M. Wt: 400.5 g/mol
InChI Key: YKWPZUAIZRNSBT-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups, which include an oxadiazole ring, a thiazole ring, and a carboxylate ester. These functional groups contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea . The final step involves coupling the oxadiazole and thiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiazole ring.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. The oxadiazole and thiazole rings are known to exhibit antimicrobial and anticancer activities, making this compound a candidate for drug development .

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, including enzymes and receptors involved in disease pathways .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole and thiazole rings.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, allowing it to inhibit enzymes by mimicking the natural substrate. The thiazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their antimicrobial and anticancer activities.

    Thiazole derivatives: Compounds with thiazole rings are widely studied for their biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of both oxadiazole and thiazole rings in a single molecule. This dual functionality enhances its potential biological activity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-11(2)16-15(18(25)26-3)22-19(28-16)20-13(24)9-10-14-21-17(23-27-14)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,20,22,24)

InChI Key

YKWPZUAIZRNSBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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